molecular formula C7H10N2 B2693052 N,5-dimethylpyridin-3-amine CAS No. 1610612-94-6

N,5-dimethylpyridin-3-amine

Cat. No. B2693052
CAS RN: 1610612-94-6
M. Wt: 122.171
InChI Key: UNVSIROLDZAQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethylpyridin-3-amine, also known as N,N-dimethyl-3-pyridinamine, is a chemical compound with the CAS Number: 18437-57-5 . It has a molecular weight of 122.17 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3 . This indicates that the molecule consists of a pyridine ring with two methyl groups attached to one nitrogen atom and an amine group attached to the third carbon atom in the ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general are known to undergo a variety of reactions, including elimination reactions to produce stable 3° amines .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 122.17 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Key Intermediates

N,5-dimethylpyridin-3-amine and its derivatives are pivotal in the synthesis of complex organic molecules. For instance, it is used in the stereoselective preparation of premafloxacin, an antibiotic targeting veterinary pathogens. The process involves asymmetric Michael addition and stereoselective alkylation, showcasing the amine's role in facilitating these critical reactions (Fleck et al., 2003).

Mechanisms of Neurotoxicity

Research on derivatives of this compound contributes to understanding the biochemical mechanisms of neurotoxicity. Studies have shown that certain dimethyl substitutions can accelerate the formation of pyrroles and protein cross-linking, which is a critical factor in the development of neurofilamentous neuropathy (Anthony et al., 1983).

Food Chemistry and Toxicology

In food chemistry, the analysis of heterocyclic aromatic amines (HAAs) in cooked foods is vital for assessing potential carcinogenic risks. Techniques involving microwave-assisted extraction and liquid-ionic liquid microextraction have been developed to detect these compounds, including this compound derivatives, in beefburgers. This research helps in understanding the formation of harmful compounds in cooked meats and their health implications (Agudelo Mesa et al., 2013).

Molecular Docking and Drug Design

This compound derivatives are also explored in drug design through computational studies. Molecular docking studies of such compounds have provided insights into potential interactions with various biological targets, aiding the development of new therapeutic agents. For example, the exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative, has revealed its potential in synthesizing nitrogen-containing compounds with significant biological activity (Fatima et al., 2021).

Catalysis and Polymer Science

In polymer science, derivatives of this compound play a crucial role in catalyzing the synthesis of polyurethane materials. Research has been focused on developing tertiary amine catalysts with N, N-dimethyl groups to meet low-emission requirements for indoor applications. Studies aim at modifying the structure of these catalysts to prevent formaldehyde emissions without compromising their catalytic activity (Muuronen et al., 2019).

Safety and Hazards

N,5-dimethylpyridin-3-amine is classified under GHS07 for safety . The hazard statements associated with it include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

N,5-dimethylpyridin-3-amine is a compound that is widely used in the synthesis of biologically active compounds of the pyridine series . It is of particular importance as it catalyzes numerous organic reactions . The primary targets of this compound are therefore the molecules and reactions that it catalyzes in the synthesis of these biologically active compounds.

Mode of Action

The mode of action of this compound involves its interaction with its targets in the synthesis of biologically active compounds. It acts as a catalyst, accelerating the rate of the reactions without being consumed in the process . This results in the efficient production of the desired biologically active compounds.

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of biologically active compounds of the pyridine series . By acting as a catalyst, it facilitates the reactions in these pathways, leading to the efficient production of the desired compounds. The downstream effects include the availability of these compounds for various biological functions and processes.

Result of Action

The molecular and cellular effects of the action of this compound are seen in the successful synthesis of biologically active compounds of the pyridine series . These compounds can then exert their effects at the molecular and cellular levels, contributing to various biological functions and processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is converted to N,N-dimethylaminopyridines on heating in dimethylformamide via replacement of the trifluoromethanesulfonyloxy group . This reaction is accelerated under microwave irradiation . Therefore, factors such as temperature and the presence of other chemicals can affect the action of this compound.

properties

IUPAC Name

N,5-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-7(8-2)5-9-4-6/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVSIROLDZAQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.